molecular formula C25H16O9 B1664644 5-Carboxyfluorescein diacetate CAS No. 79955-27-4

5-Carboxyfluorescein diacetate

Cat. No.: B1664644
CAS No.: 79955-27-4
M. Wt: 460.4 g/mol
InChI Key: WPUZGNPQMIWOHE-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein diacetate is a fluorescent dye that is widely used in various biological and chemical applications. It is a cell-permeant compound that can enter live cells and is subsequently hydrolyzed by intracellular esterases to produce a fluorescent product, 5-carboxyfluorescein. This property makes it an excellent tool for assessing cell viability, proliferation, and other cellular functions.

Mechanism of Action

Target of Action

5-Carboxyfluorescein diacetate (5-CFDA) is a cell-permeant esterase substrate . It primarily targets intracellular esterases , which are enzymes that hydrolyze ester bonds. These esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics.

Mode of Action

5-CFDA enters cells by passive diffusion . Once inside the cell, it is cleaved by intracellular esterases to form carboxyfluorescein . This conversion activates its fluorescence, allowing it to be detected . The carboxyfluorescein product contains extra negative charges compared to fluorescein, enabling it to be better retained within cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-CFDA is the esterase-catalyzed hydrolysis of ester bonds . This process transforms the non-fluorescent 5-CFDA into the highly fluorescent carboxyfluorescein . The fluorescence of carboxyfluorescein can then be used to monitor various cellular processes, including cell viability, proliferation, and migration .

Pharmacokinetics

The pharmacokinetics of 5-CFDA are largely determined by its cell-permeant nature and its transformation into carboxyfluorescein . As a hydrophobic compound, 5-CFDA can easily cross cell membranes . Once inside the cell, it is rapidly converted into carboxyfluorescein by esterases . The resulting carboxyfluorescein is more hydrophilic and is thus retained within the cell .

Result of Action

The action of 5-CFDA results in the generation of intracellular fluorescence . This fluorescence can be used to monitor various cellular processes . For example, it can be used to track cell proliferation, as each cell division results in a halving of the fluorescence intensity . It can also be used to assess cell viability, as only live cells with active esterases can convert 5-CFDA into carboxyfluorescein .

Action Environment

The action of 5-CFDA can be influenced by various environmental factors. For example, the efficiency of 5-CFDA conversion into carboxyfluorescein can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other compounds can also influence the action of 5-CFDA. For instance, certain compounds can inhibit esterase activity, thereby affecting the conversion of 5-CFDA into carboxyfluorescein .

Biochemical Analysis

Biochemical Properties

5-Carboxyfluorescein diacetate interacts with intracellular esterases, which cleave the acetate group to generate a highly fluorescent green dye . This interaction is crucial for the activation of its fluorescence. The hydrolysis of this compound by esterases results in the formation of a strongly fluorescent 5-Carboxyfluorescein .

Cellular Effects

The hydrolyzed product of this compound, 5-Carboxyfluorescein, is retained within cells that have intact cell membranes . This property allows it to be used as a marker of cell viability, assessing both enzymatic activity and cell-membrane integrity . It can influence cell function by providing a means to monitor cell health and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its diffusion into the cell, followed by the cleavage of the acetate group by intracellular esterases . This enzymatic action transforms the non-fluorescent this compound into the highly fluorescent 5-Carboxyfluorescein .

Temporal Effects in Laboratory Settings

Over time, the fluorescence of this compound can be observed in cells following multiple cell divisions . High concentrations of the dye can be toxic to cells, and most cells will excrete a proportion of the dye over the course of the first 24–48 hours following staining .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that high concentrations of the dye can be toxic to cells . Therefore, it is crucial to find the lowest acceptable labeling concentration and check the viability after labeling.

Metabolic Pathways

The primary metabolic pathway of this compound involves its hydrolysis by intracellular esterases to form 5-Carboxyfluorescein . This process is a key step in its function as a cell viability marker.

Transport and Distribution

This compound is a cell-permeant molecule, meaning it can diffuse freely across cell membranes . Once inside the cell, it is transformed into 5-Carboxyfluorescein, which is retained within cells that have intact cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it is hydrolyzed by esterases to form 5-Carboxyfluorescein . The resulting fluorescent product is retained within the cell, allowing for the monitoring of cell health and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyfluorescein diacetate typically involves the esterification of 5-carboxyfluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

5-Carboxyfluorescein+Acetic Anhydride5-Carboxyfluorescein Diacetate+Acetic Acid\text{5-Carboxyfluorescein} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 5-Carboxyfluorescein+Acetic Anhydride→5-Carboxyfluorescein Diacetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The primary reaction is hydrolysis by intracellular esterases, which converts the non-fluorescent diacetate into the highly fluorescent 5-carboxyfluorescein.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its fluorescence properties.

    Substitution: The acetate groups can be substituted with other functional groups to modify the dye’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of cellular esterases within live cells.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Can be carried out using reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 5-carboxyfluorescein, a highly fluorescent compound.

    Oxidation and Reduction: May produce various oxidized or reduced forms of the dye, with altered fluorescence properties.

Scientific Research Applications

5-Carboxyfluorescein diacetate is extensively used in scientific research due to its unique properties:

    Cell Viability Assays: Used to assess cell viability by measuring the fluorescence of live cells.

    Cell Proliferation Studies: Employed in tracking cell division and proliferation by monitoring the dilution of fluorescence in daughter cells.

    Intracellular pH Measurement: Utilized as a pH-sensitive dye to measure intracellular pH changes.

    Flow Cytometry: Commonly used in flow cytometry to analyze cell populations based on fluorescence intensity.

    Fluorescence Microscopy: Applied in fluorescence microscopy to visualize and track live cells.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein Diacetate: Similar in structure but lacks the carboxyl group, making it less hydrophilic.

    Carboxyfluorescein Diacetate Succinimidyl Ester: Contains a succinimidyl ester group, making it more reactive towards amines.

    Calcein AM: Another cell-permeant dye used for similar applications but with different fluorescence properties.

Uniqueness

5-Carboxyfluorescein diacetate is unique due to its high cell permeability and the ability to produce a highly fluorescent product upon hydrolysis. Its carboxyl group enhances its retention within cells, making it particularly useful for long-term studies and applications requiring stable fluorescence.

Properties

IUPAC Name

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZGNPQMIWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229971
Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79955-27-4
Record name 5-Carboxyfluorescein diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxyfluorescein Diacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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